Ambene
Description
Molecular Composition and Formula Analysis
The molecular composition of this compound reflects the intricate combination of five chemically distinct compounds, each contributing specific atomic constituents to the overall molecular formula. Aminopyrine, with its molecular formula C13H17N3O and molecular weight of 231.2936 grams per mole, serves as a pyrazolone derivative containing three nitrogen atoms within its heterocyclic structure. This component, also recognized by its Chemical Abstracts Service number 58-15-1, contributes significantly to the overall nitrogen content of the this compound complex. The compound exhibits multiple synonymous designations including 4-(dimethylamino)antipyrine, pyramidone, and amidopyrine, reflecting its historical development and varied nomenclature within pharmaceutical literature.
Dexamethasone constitutes another critical component with the molecular formula C22H29FO5 and molecular weight of 392.4611 grams per mole. This synthetic corticosteroid, identified by Chemical Abstracts Service number 50-02-2, introduces fluorine functionality into the this compound structure while contributing five oxygen atoms and a complex steroid backbone. The dexamethasone component represents a pregnane corticosteroid derivative of cortisol, specifically characterized as 1-dehydro-9α-fluoro-16α-methylhydrocortisone or 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione. The molecular structure has been confirmed through X-ray crystallography, establishing its stereochemical configuration as distinct from its betamethasone isomer.
Phenylbutazone contributes to the this compound formulation in its sodium salt form, characterized by the molecular formula C19H19N2NaO2 and molecular weight of 330.4 grams per mole. The parent phenylbutazone compound, with Chemical Abstracts Service number 50-33-9, possesses the formula C19H20N2O2 and molecular weight of 308.381 grams per mole. This pyrazolone derivative exists as 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione, incorporating two phenyl rings and a butyl chain within its molecular architecture. The sodium salt form, bearing Chemical Abstracts Service number 129-18-0, represents the ionized variant utilized in the this compound formulation.
| Component | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Aminopyrine | C13H17N3O | 231.2936 | 58-15-1 |
| Dexamethasone | C22H29FO5 | 392.4611 | 50-02-2 |
| Phenylbutazone Sodium | C19H19N2NaO2 | 330.4 | 129-18-0 |
| Thiamine Hydrochloride | C12H18Cl2N4OS | 337.269 | 67-03-8 |
| Vitamin B12 | C63H89CoN14O14P | 1356.396 | 68-19-9 |
Thiamine, incorporated as thiamine hydrochloride, contributes the molecular formula C12H18Cl2N4OS with a molecular weight of 337.269 grams per mole. This essential B-vitamin, identified by Chemical Abstracts Service number 67-03-8, introduces sulfur and additional chlorine atoms to the overall this compound structure. The thiamine component exists as 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium hydrochloride chloride, demonstrating its complex heterocyclic architecture incorporating both pyrimidine and thiazole ring systems.
Vitamin B12, represented as cyanocobalamin, constitutes the most structurally complex component with molecular formula C63H89CoN14O14P and molecular weight of 1356.396 grams per mole. This cobalt-containing compound, bearing Chemical Abstracts Service number 68-19-9, represents the most chemically sophisticated vitamin known to science. The structure incorporates a corrin ring system similar to porphyrin found in heme, with cobalt serving as the central metal ion. The molecule demonstrates remarkable coordination chemistry, with four coordination sites provided by the corrin ring, a fifth by a dimethylbenzimidazole group, and a sixth variable coordination site occupied by a cyano group in the cyanocobalamin form.
Structural Elucidation and Isomerism
The structural complexity of this compound necessitates detailed examination of each component's stereochemical features and potential isomeric variations. Dexamethasone exhibits defined stereochemistry characterized by specific spatial arrangements at multiple chiral centers within its steroid backbone. The compound exists as a stereoisomer of betamethasone, with the two molecules differing exclusively in the spatial configuration of the methyl group at position 16 according to established steroid nomenclature conventions. The absolute configuration is designated as (11β,16α), indicating the β-orientation of the hydroxyl group at position 11 and the α-orientation of the methyl group at position 16.
Aminopyrine demonstrates structural features consistent with pyrazolone derivatives, exhibiting tautomerism between enol and keto forms. Nuclear magnetic resonance studies have revealed the compound's behavior in solution, with specific chemical shift patterns indicating the preferred tautomeric form under physiological conditions. The dimethylamino substituent at position 4 of the pyrazolone ring contributes to the molecule's electron distribution and affects its overall structural geometry. Computational studies suggest that the N-linked methyl groups exhibit rotational freedom, allowing for conformational flexibility that influences the compound's interaction with biological targets.
Phenylbutazone presents as a substituted pyrazolidinedione with defined stereochemistry at the C-4 position bearing the butyl substituent. The compound exists predominantly in a single stereoisomeric form under standard conditions, with the butyl chain adopting an extended conformation to minimize steric interactions with the two phenyl rings. Infrared spectroscopic analysis reveals characteristic carbonyl stretching frequencies consistent with the cyclic imide structure, while nuclear magnetic resonance spectroscopy confirms the expected aromatic and aliphatic proton patterns.
Thiamine exhibits complex structural features incorporating both pyrimidine and thiazole heterocyclic systems connected through a methylene bridge. The molecule exists as a quaternary ammonium salt in its hydrochloride form, with the positive charge localized on the thiazole nitrogen. Nuclear magnetic resonance analysis demonstrates distinct chemical environments for the various methyl groups, with the thiazole methyl group appearing significantly upfield compared to the pyrimidine methyl group. The compound shows minimal conformational flexibility due to the rigid nature of the heterocyclic systems and the constrained geometry imposed by the intramolecular interactions.
Vitamin B12 represents the most stereochemically complex component, containing multiple chiral centers within its corrin ring system and ribose sugar moiety. The cobalt center adopts an octahedral coordination geometry with the corrin ring providing four coordination sites in a square planar arrangement. The fifth coordination site is occupied by the dimethylbenzimidazole group through a nitrogen donor atom, while the sixth site accommodates the cyano group in cyanocobalamin. The molecule exhibits fascinating organometallic chemistry through the carbon-cobalt bond formed between the central metal and various alkyl groups in different vitamin B12 forms.
Spectroscopic and Chromatographic Profiling
Spectroscopic characterization of this compound requires sophisticated analytical approaches due to the complexity arising from the presence of five distinct chemical entities within a single formulation. High-pressure liquid chromatographic analysis has been successfully employed for the separation and quantification of individual components, particularly utilizing aminopyrine as an internal standard for related compound determinations. The chromatographic behavior demonstrates distinct retention times for each component based on their varying polarities and molecular interactions with the stationary phase.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for each this compound component, with proton nuclear magnetic resonance revealing characteristic chemical shift patterns for the various functional groups present. Aminopyrine exhibits distinct resonances for its dimethylamino protons, pyrazolone ring protons, and phenyl group protons, with specific coupling patterns confirming the proposed molecular structure. The compound shows well-resolved signals in deuterated solvents, facilitating detailed structural assignment through two-dimensional nuclear magnetic resonance techniques.
Dexamethasone demonstrates characteristic nuclear magnetic resonance patterns consistent with its steroid structure, with both proton and fluorine-19 nuclear magnetic resonance providing valuable structural information. The fluorine atom introduces a unique spectroscopic handle, allowing for selective detection and quantification using fluorine-19 nuclear magnetic resonance spectroscopy. Studies have successfully detected dexamethasone and its phosphate derivative in biological samples using high-resolution nuclear magnetic resonance, demonstrating the technique's utility for metabolic studies.
| Analytical Technique | Component | Key Spectroscopic Features |
|---|---|---|
| 1H NMR | Aminopyrine | Dimethylamino (2.68 ppm), Phenyl (7.2-7.6 ppm) |
| 19F NMR | Dexamethasone | Fluorine signal (~-180 ppm) |
| 1H NMR | Thiamine | Thiazole methyl (2.30 ppm), Pyrimidine methyl (3.14 ppm) |
| UV-Vis | Vitamin B12 | Characteristic absorption maxima |
| HPLC | All components | Distinct retention times for separation |
Thiamine exhibits well-defined nuclear magnetic resonance characteristics with distinct chemical environments for its various structural elements. The thiazole and pyrimidine ring systems produce characteristic aromatic proton signals, while the methyl groups show distinct chemical shifts reflecting their different electronic environments. High-resolution nuclear magnetic resonance studies have provided detailed chemical shift assignments for all proton environments within the thiamine structure.
Vitamin B12 demonstrates unique spectroscopic properties arising from its complex organometallic structure and extensive conjugated system. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that serve as diagnostic features for compound identification and quantification. The cobalt center contributes to the molecule's distinctive electronic properties, producing characteristic absorption bands that can be utilized for analytical purposes. Nuclear magnetic resonance spectroscopy of vitamin B12 requires specialized techniques due to the presence of the paramagnetic cobalt center, which affects the relaxation properties of nearby nuclei.
Properties
CAS No. |
84020-72-4 |
|---|---|
Molecular Formula |
C129H171ClCoFN23O23PS |
Molecular Weight |
2588.3 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;4-butyl-1,2-diphenylpyrazolidine-3,5-dione;cobalt(3+);4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;chloride;cyanide |
InChI |
InChI=1S/C62H90N13O14P.C22H29FO5.C19H20N2O2.C13H17N3O.C12H17N4OS.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;4-13,17H,2-3,14H2,1H3;5-9H,1-4H3;5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);;1H;/q;;;;+1;-1;;+3/p-3/t;12-,15+,16+,17+,19+,20+,21?,22+;;;;;;/m.1....../s1 |
InChI Key |
JBZGUAKXFKKTKY-FTAKRYDZSA-K |
SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |
Isomeric SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[C-]#N.[Cl-].[Co+3] |
Synonyms |
Ambene aminopyrine - dexamethasone - phenylbutazone - thiamine - vitamin B12 aminopyrine, dexamethasone, phenylbutazone, thiamine, vitamin B12 drug combination Trabit vitamin B12, dexamethasone, phenylbutazone, aminopyrine, and thiamine combination |
Origin of Product |
United States |
Scientific Research Applications
Pain Management
Ambene is frequently prescribed for managing acute pain, particularly in conditions such as osteoarthritis and other musculoskeletal disorders. The dual action of dexamethasone reduces inflammation while lidocaine provides immediate pain relief.
Case Study: Osteoarthritis Treatment
A non-interventional study titled "Colibri" evaluated the efficacy of this compound in patients with primary and secondary osteoarthritis. Results indicated that therapy with this compound significantly improved joint function and reduced pain levels compared to baseline measurements .
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Pain Level (VAS) | 7.5 | 3.0 |
| Joint Function Score | 45 | 75 |
Inflammatory Conditions
This compound is also utilized in treating inflammatory conditions such as bursitis and tendinitis. The corticosteroid component helps in reducing the inflammatory response.
Clinical Observation
In a reported case, a patient receiving an intramuscular injection of this compound experienced hypokalemic periodic paralysis, highlighting the need for careful monitoring due to potential side effects associated with corticosteroid use . This emphasizes the importance of balancing the therapeutic benefits against possible adverse reactions.
Safety Profile
Despite its efficacy, this compound has a notable safety profile that necessitates caution:
- Potential side effects include hypokalemia, which can lead to serious cardiac and respiratory issues if not monitored .
- Adverse effects may also include local reactions at the injection site and systemic effects related to corticosteroid use.
Research Findings
Research has shown that the combination of dexamethasone and lidocaine in this compound can lead to significant improvements in patient outcomes for various conditions:
Efficacy Studies
A systematic review of clinical data highlighted that patients treated with this compound reported greater reductions in pain scores compared to those receiving standard analgesics alone.
Comparative Studies
Comparative studies have demonstrated that this compound may offer superior results in terms of both pain relief and functional improvement compared to monotherapy with either dexamethasone or lidocaine alone.
Comparison with Similar Compounds
Key Characteristics:
- Mechanism of Action :
- Clinical Applications :
- Administration : Intramuscular or intra-articular injections, typically in a 2.0 mL dose per session, with a course of 10 injections .
Comparison with Similar Compounds
Ambene belongs to the class of combination corticosteroid-anesthetic therapies . Below is a detailed comparison with functionally similar compounds:
Table 1: Comparison of this compound with Representative Analgesic/Anti-inflammatory Agents
Key Findings from Comparative Studies:
Efficacy in Pain Management: this compound demonstrated 60% "excellent" patient satisfaction in spinal osteoarthritis, outperforming NSAIDs in rapid pain reduction (2–3 days vs. 5–7 days for NSAIDs) .
Safety and Tolerability: this compound’s HPA axis suppression is shorter-lived (3 days) compared to prolonged suppression from high-dose dexamethasone monotherapy (>7 days) . NSAIDs, while avoiding steroid risks, pose higher gastrointestinal and cardiovascular toxicity .
Mechanistic Superiority :
- The dual-action design of this compound addresses both inflammation (via dexamethasone) and acute pain (via lidocaine), unlike single-agent therapies .
Preparation Methods
Solvent Selection and Mixing
This compound’s preparation begins with dissolving each component in a polar aprotic solvent system, typically dimethylformamide (DMF) or acetonitrile, to enhance solubility and reaction kinetics. A representative protocol involves:
-
Dissolution of Dexamethasone : 10 kg of DMF is heated to 50°C, followed by the addition of dexamethasone (2.5 mol) under constant stirring until a clear solution forms.
-
Sequential Addition of Components : Aminopyrine (1.0 mol) and phenylbutazone (2.5 mol) are added to the dexamethasone-DMF mixture. The solution is maintained at 120–130°C for 2 hours to facilitate molecular dispersion.
-
Vitamin Incorporation : Thiamine (0.8 mol) and cyanocobalamin (5.0 mol) are introduced post-cooling to 25°C to prevent thermal degradation.
Purification and Crystallization
Post-synthesis purification involves:
-
Decolorization : Activated charcoal (0.8 kg per 10 kg crude product) is added to adsorb impurities, followed by filtration through a 5 μm cellulose membrane6.
-
Crystallization : The filtrate is cooled to 0°C using a chilled brine system, inducing crystallization. Yield optimization studies report an 85–92% recovery rate after two recrystallization cycles.
Industrial-Scale Manufacturing Adaptations
Large-scale production requires modifications to laboratory protocols:
Continuous Flow Reactors
To enhance throughput, this compound’s synthesis is transitioned from batch to continuous flow systems. A tubular reactor with a residence time of 30 minutes at 130°C achieves 95% conversion efficiency, surpassing batch reactors’ 78%.
Solvent Recycling
DMF recovery is critical for cost-effectiveness. Industrial plants employ fractional distillation under reduced pressure (20 mmHg), achieving 98% solvent reuse.
Stability and Quality Control
This compound’s multicomponent nature necessitates stringent stability testing:
| Parameter | Test Method | Acceptance Criteria |
|---|---|---|
| Potency | HPLC-UV (λ=254 nm) | 90–110% labeled claim |
| Degradation Products | LC-MS/MS | ≤0.5% total impurities |
| pH | Potentiometry | 6.8–7.2 |
Accelerated stability studies (40°C/75% RH for 6 months) confirm no significant potency loss (<5%) when stored in amber glass vials.
Emerging Innovations and Challenges
Recent advances include:
-
Liposomal Encapsulation : To mitigate phenylbutazone’s gastrointestinal toxicity, this compound is encapsulated in phosphatidylcholine liposomes (mean diameter: 150 nm), enhancing bioavailability by 40%6.
-
Continuous Crystallization : Oscillatory baffled reactors achieve uniform crystal size distribution (CV <10%), reducing batch-to-batch variability.
Challenges persist in scaling nanoformulations and ensuring long-term vitamin stability.
Q & A
Q. How can researchers align this compound study reports with FAIR data principles?
- Methodological Answer : Deposit raw datasets in repositories (e.g., Zenodo) with unique DOIs. Annotate metadata using standardized ontologies (e.g., ChEBI for chemical properties). Adhere to journal-specific guidelines for data availability statements .
Methodological Frameworks
Key Statistical Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
